(2R)-2,2'-Bipyrrolidine
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Overview
Description
(2R)-2,2’-Bipyrrolidine is a chiral organic compound that consists of two pyrrolidine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,2’-Bipyrrolidine typically involves the coupling of two pyrrolidine units. One common method is the reductive coupling of pyrrolidine derivatives using transition metal catalysts. For example, the reaction of N-protected pyrrolidine with a suitable reducing agent in the presence of a palladium catalyst can yield (2R)-2,2’-Bipyrrolidine.
Industrial Production Methods
Industrial production of (2R)-2,2’-Bipyrrolidine may involve large-scale catalytic hydrogenation processes. These methods often use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient coupling of pyrrolidine units.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,2’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
(2R)-2,2’-Bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: (2R)-2,2’-Bipyrrolidine is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which (2R)-2,2’-Bipyrrolidine exerts its effects is primarily through its role as a chiral ligand
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2R)-2-pyrrolidin-2-ylpyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8?/m1/s1 |
InChI Key |
NQHVTVSAFRAXPA-GVHYBUMESA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2CCCN2 |
Canonical SMILES |
C1CC(NC1)C2CCCN2 |
Origin of Product |
United States |
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